molecular formula C19H19N3O2S3 B2930960 6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-41-5

6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2930960
CAS No.: 862975-41-5
M. Wt: 417.56
InChI Key: BNKCGMHBNRAYSC-UHFFFAOYSA-N
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Description

6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a novel synthetic benzothiazole derivative designed for advanced pharmaceutical and biochemical research. This high-purity compound features a unique bis-benzothiazolyl amine structure, integrating a butyl substituent and a methylsulfonyl group, which are known to significantly influence bioactivity and molecular interactions. Research Applications and Value: Benzothiazole scaffolds are extensively investigated for their diverse biological activities. This specific compound is of high interest for screening in oncology and infectious disease research. Related benzothiazole compounds have demonstrated potent carbonic anhydrase inhibitory properties, making them valuable tools for studying enzyme kinetics and inhibition across various human isoforms, including hCA I, II, V, and XIII . Furthermore, structural analogs combining heterocyclic cores with sulfonamide functionalities have shown emergent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, suggesting potential for developing new anti-infective agents . The presence of the methylsulfonyl group is a key feature often associated with enhanced binding affinity and metabolic stability. Handling and Compliance: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate personal protective equipment and in accordance with their institution's safety guidelines.

Properties

IUPAC Name

6-butyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S3/c1-3-4-5-12-6-8-14-16(10-12)25-18(20-14)22-19-21-15-9-7-13(27(2,23)24)11-17(15)26-19/h6-11H,3-5H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKCGMHBNRAYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine belongs to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Activities

Benzothiazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been studied for several key activities:

1. Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. Notably, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that a related thiazole compound had an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent cytotoxicity .

2. Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been well-documented. The compound has been tested against various bacterial strains, showing promising results. For instance, thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 3.91 µg/mL against Micrococcus luteus and Bacillus species . The specific compound may share similar properties due to its structural similarities.

3. Anti-inflammatory Activity

Thiazole-based compounds are also recognized for their anti-inflammatory effects. Studies have shown that modifications in the thiazole ring can enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.

The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives closely related to our compound:

Study ReferenceBiological ActivityFindings
AnticancerIC50 values < 2 µg/mL against multiple cancer cell lines
AntimicrobialMIC values between 1.95–3.91 µg/mL against Micrococcus luteus
Enzyme InhibitionSelective inhibition of CDK4 and CDK6 by related thiazole compounds

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

A. 6-Substituted Benzothiazoles with Electron-Withdrawing Groups

  • 6-(Trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole): This compound, a known neuroprotective agent, demonstrates the importance of electron-withdrawing substituents. Its trifluoromethoxy group enhances metabolic stability and target engagement in neurodegenerative models .
  • 6-Bromo- and 6-Chloro-Substituted Analogs: Derivatives like 6-bromobenzo[d]thiazol-2-amine exhibit moderate nitric oxide (NO) scavenging (48% at 50 μg/mL) and urease inhibition (IC50 = 57.8 μg/mL) .

B. 6-Substituted Benzothiazoles with Alkyl/Aryl Groups

  • 6-Butyl vs. 6-Aryl Substituents: 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine shows potent urease inhibition (86.24% at 50 μg/mL, IC50 = 28.57 μg/mL) and NO scavenging (67% at 50 μg/mL) . The butyl chain in the target compound may reduce steric hindrance compared to bulky aryl groups, favoring interactions with hydrophobic enzyme pockets. 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This analog regulates apoptosis via p53 activation (IC50 = 4.2–8.9 μM in cancer cells) . The methylsulfonyl group in the target compound could modulate p53 interactions differently due to its stronger electron-withdrawing nature.
Pharmacokinetic and Physicochemical Properties
  • Solubility : Methylsulfonyl groups improve aqueous solubility relative to halogenated or trifluoromethoxy analogs, which may translate to better bioavailability .
Therapeutic Potential
  • Neuroprotection : Analogous to riluzole, the target compound’s methylsulfonyl group may confer neuroprotective effects via modulation of glutamate release or oxidative stress pathways .
  • Anticancer Activity : Bis-benzothiazole derivatives, such as those with fluoro and methoxy groups, induce apoptosis via mitochondrial pathways . The target compound’s dual substituents may synergize to enhance cytotoxicity.

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